

Troubleshooting inconsistent results in the ignitability of solids test.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IGNITABILITY

Cat. No.: B1175610

[Get Quote](#)

Technical Support Center: Ignitability of Solids Testing

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies encountered during the **ignitability** of solids test, primarily focusing on the UN Test N.1 methodology. It is intended for researchers, scientists, and drug development professionals to ensure accurate and repeatable results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the **ignitability** of solids test?

The primary purpose is to determine if a solid material is readily combustible and can contribute to a fire through friction, absorption of moisture, or spontaneous chemical changes.[\[1\]](#)[\[2\]](#) When ignited, these materials burn so vigorously and persistently that they create a hazard.[\[1\]](#) The test is crucial for the classification of dangerous goods for transportation and shipping, ensuring safe handling and storage.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: What are the main stages of the **ignitability** of solids test (UN Test N.1)?

The test consists of two main stages: a preliminary screening test and a burning rate test.[\[3\]](#)[\[4\]](#)

- Preliminary Screening Test: A 250 mm long strip of the test material is exposed to a flame.[\[6\]](#) [\[7\]](#) If the substance does not ignite and the flame does not propagate 200 mm within a

specific timeframe (typically 2 minutes for non-metallic substances and 20 minutes for metals), it is not classified as a flammable solid, and no further testing is required.[3][7]

- Burning Rate Test: If the material propagates combustion in the screening test, a more detailed burning rate test is conducted.[3][6][7] This test measures the time it takes for the combustion to travel a set distance (usually 100 mm), and the burning rate is calculated in mm/sec.[6][7]

Q3: How are the results of the burning rate test classified?

The classification is based on the burning rate and whether a wetted zone can stop the flame propagation. This determines the packing group for transportation purposes.[4][5]

Result	Classification	Packing Group
Burning time for 100 mm > 45 s (> 2.2 mm/s)	Not a flammable solid	-
Burning time for 100 mm ≤ 45 s (\leq 2.2 mm/s) and the wetted zone stops the flame propagation for at least 4 minutes	Flammable Solid	Packing Group III
Burning time for 100 mm ≤ 45 s (\leq 2.2 mm/s) and the wetted zone does not stop the flame propagation	Flammable Solid	Packing Group II

Note: For metal powders, the thresholds are different. A burn time of less than 10 minutes for 100 mm is considered a positive result.[6][7]

Troubleshooting Inconsistent Results

Inconsistent results in the **ignitability** of solids test can often be traced back to variations in experimental conditions, sample preparation, or equipment calibration. Below are common issues and their solutions.

Q4: My burning rate results are not repeatable. What are the likely causes?

Large differences in burning rates can occur if experimental conditions are not kept constant.[6]

[7] Repeatability is typically within 10% for duplicate runs when conditions are controlled.[6][7]

Key factors to investigate include:

- Airflow: The rate of airflow in the fume hood significantly affects the burning rate.[6][7] An airflow that is too high can distort the flame and slow down its horizontal propagation.[6][7] The optimal airflow is generally between 0.7 and 1.0 meters per second.[6][7]
- Initial Temperature: The initial temperature of the test material can influence the burning rate. [6][7] To ensure reproducible results, all tests should be conducted at a consistent ambient room or laboratory temperature.[6][7]
- Moisture Content: Materials that can readily absorb moisture from the air should be tested as quickly as possible after being removed from their container.[6][7] Variations in moisture content will affect test results.[6][7]

Q5: I am observing inconsistent ignition of my samples. What should I check?

Inconsistent ignition can be due to issues with the sample itself or the ignition source.

- Particle Size: The particle size of the test material can affect both the burning rate and the ease of ignition.[6][7] It is crucial to use the same particle size for each test run and to report it in a descriptive format (e.g., fine powder, granular).[6][7]
- Sample Preparation: The material should be formed into an unbroken strip or powder train of the specified dimensions (typically 250 mm long x 20 mm wide x 10 mm high).[6][7][8] For powdered or granular materials, a consistent packing density should be achieved by dropping the filled mold from a height of 2 cm onto a solid surface three times.[6][7]
- Ignition Source: The flame from the ignition source (e.g., Bunsen burner) must be at the correct temperature (at least 1000°C) and applied to the end of the sample strip for the specified duration (up to 2 minutes for non-metals or 5 minutes for metals).[6][7][8]

Q6: The flame on my sample self-extinguishes. What does this mean?

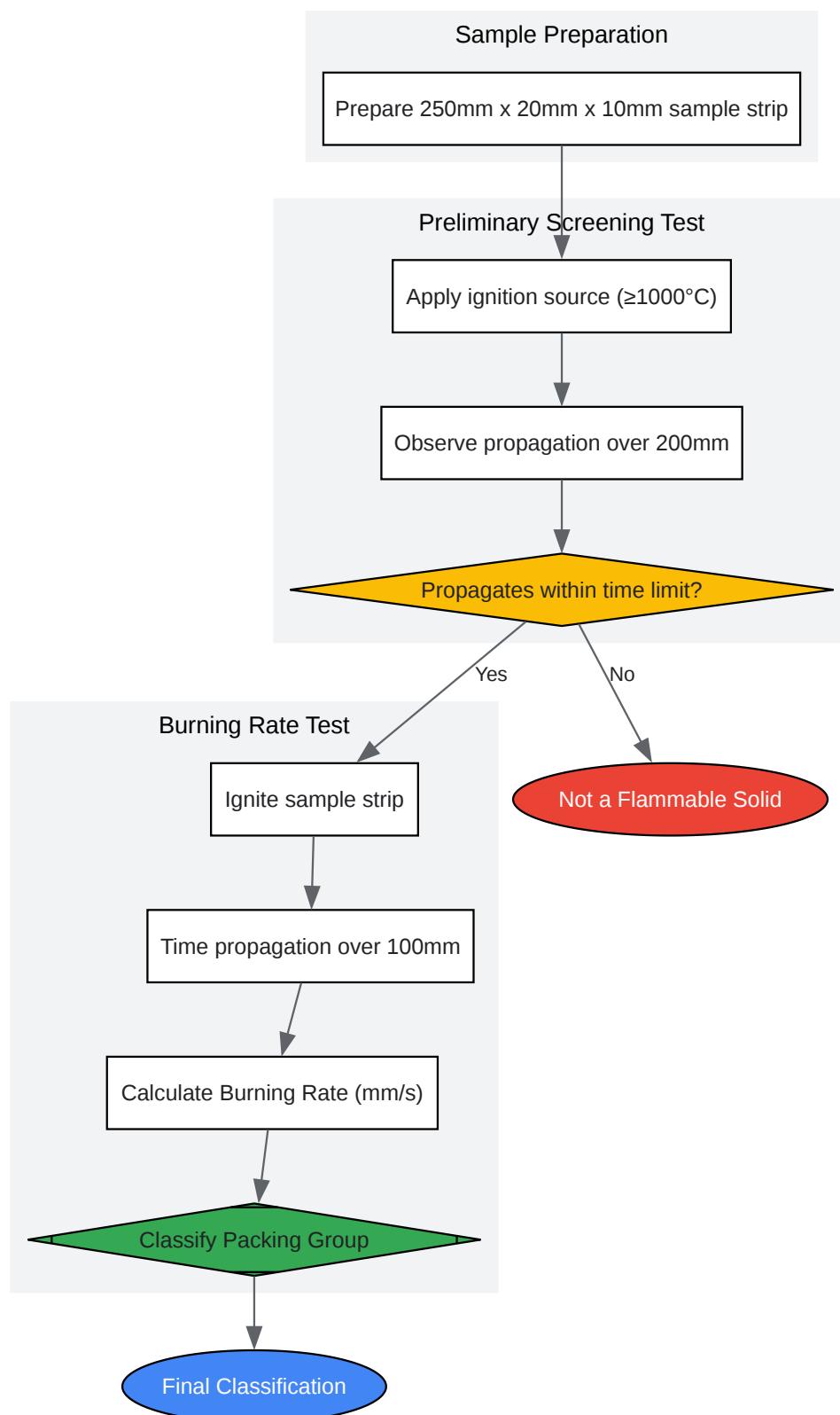
If the sample ignites but the combustion does not propagate along the 200 mm mark within the specified time in the preliminary screening test, the material is not considered a flammable solid, and no further testing is required.[3][7]

Experimental Protocols

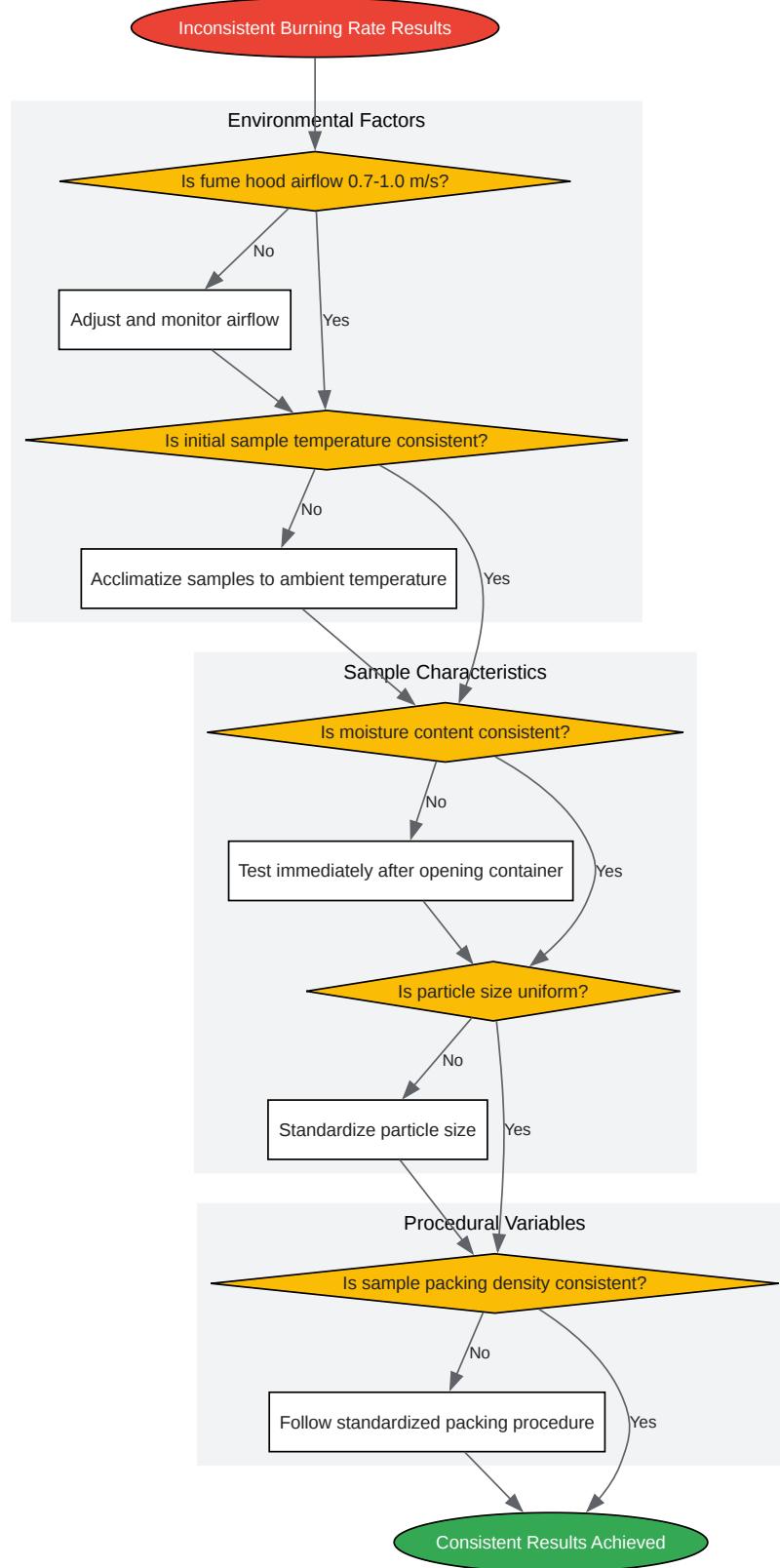
A detailed methodology for the UN Test N.1 for the **ignitability** of solids is crucial for obtaining consistent results.

Preliminary Screening Test Protocol

- Sample Preparation: Form an unbroken strip or powder train of the sample, 250 mm long, 20 mm wide, and 10 mm high, on a clean, impervious ceramic tile.[6][7]
- Marking: Clearly mark a 250 mm test path and another mark at 200 mm from the start.[6][7]
- Ignition: Apply the tip of a flame (at least 1000°C) to one end of the sample strip.[6][7][8]
- Observation: Start a stopwatch and observe if combustion propagates to the 200 mm mark. [6][7]
 - For non-metallic substances, the maximum test duration is 2 minutes.[6][7]
 - For metals or metal alloys, the maximum test duration is 20 minutes.[6][7]
- Assessment: If the combustion propagates 200 mm within the test period, proceed to the burning rate test.[6][7] Otherwise, the material is not classified as a flammable solid.[3][7]


Burning Rate Test Protocol

- Sample Preparation: Prepare the sample in the same manner as the screening test on a clean ceramic tile.[6][7]
- Marking: Mark a 250 mm test path with two additional timing marks at 80 mm and 180 mm from the start. The 100 mm distance between these marks will be used to calculate the burning rate.[6][7]
- Ignition: Ignite one end of the sample strip with the flame source.[6][7]


- Timing: Start the stopwatch when the combustion front reaches the 80 mm mark and stop it when it reaches the 180 mm mark.[6][7]
- Calculation: Calculate the burning rate by dividing the distance (100 mm) by the recorded time in seconds.[6][7]
- Replicates: Conduct at least triplicate determinations of the burning rate.[6][7]

Visualizations

Experimental Workflow for **Ignitability** of Solids Test (UN N.1)

[Click to download full resolution via product page](#)Workflow for the UN N.1 **ignitability** of solids test.

Troubleshooting Logic for Inconsistent Burning Rates

[Click to download full resolution via product page](#)

Troubleshooting inconsistent burning rate results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. actenviro.com [actenviro.com]
- 2. in.gov [in.gov]
- 3. delltech.com [delltech.com]
- 4. Division 4.1 UN N1 Test method for flammable solids | RISE [ri.se]
- 5. sigma-hse.com [sigma-hse.com]
- 6. epa.gov [epa.gov]
- 7. settek.com [settek.com]
- 8. Readily Combustible Solids - UN test N.1 - Prime Process Safety Center [primeprocesssafety.com]
- To cite this document: BenchChem. [Troubleshooting inconsistent results in the ignitability of solids test.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175610#troubleshooting-inconsistent-results-in-the-ignitability-of-solids-test>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com